C20 sphinganine 1-phosphate
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Overview
Description
C20 sphinganine 1-phosphate is a bioactive sphingolipid derivative that plays a crucial role in various biological processes. It is a phosphorylated form of C20 sphinganine, a long-chain base sphingoid. This compound is involved in the regulation of cell growth, differentiation, and apoptosis, making it a significant molecule in the study of cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20 sphinganine 1-phosphate typically involves the phosphorylation of C20 sphinganine. This can be achieved through the reaction of C20 sphinganine with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
C20 sphinganine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The reduction of the phosphate group to a hydroxyl group.
Substitution: The replacement of the phosphate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of C20 sphinganine, such as this compound esters and this compound ethers .
Scientific Research Applications
C20 sphinganine 1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: It plays a role in cell signaling and is used to investigate cellular processes such as apoptosis and differentiation.
Medicine: It is studied for its potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and cosmetic products due to its bioactive properties
Mechanism of Action
C20 sphinganine 1-phosphate exerts its effects by interacting with specific receptors on the cell surface, such as sphingosine-1-phosphate receptors. These interactions trigger a cascade of intracellular signaling pathways that regulate various cellular functions, including cell growth, survival, and migration. The compound also influences the activity of enzymes involved in sphingolipid metabolism, further modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
C20 sphinganine: The non-phosphorylated form of C20 sphinganine 1-phosphate.
Sphingosine-1-phosphate: A structurally similar compound with an 18-carbon chain.
Phytosphingosine-1-phosphate: Another sphingolipid derivative with a different hydroxylation pattern
Uniqueness
This compound is unique due to its longer carbon chain (20 carbons) compared to other sphingolipid derivatives. This structural difference imparts distinct biophysical properties and influences its interaction with cellular membranes and receptors. Additionally, its specific role in modulating sphingolipid metabolism and signaling pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H44NO5P |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[(2S,3R)-2-amino-3-hydroxyicosyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1 |
InChI Key |
WEYZCBKZGOIPIU-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
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